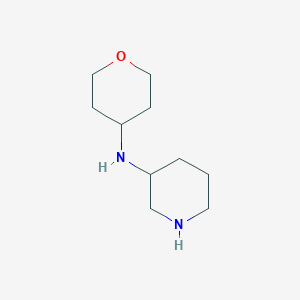

N-(oxan-4-yl)piperidin-3-amine

Descripción

N-(oxan-4-yl)piperidin-3-amine is a bicyclic amine derivative comprising a piperidine ring substituted at the 3-position with an oxan-4-yl (tetrahydropyran-4-yl) group. This structure combines the conformational flexibility of piperidine with the oxygen-containing tetrahydropyran moiety, which can enhance solubility and modulate pharmacokinetic properties.

Propiedades

IUPAC Name |

N-(oxan-4-yl)piperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-10(8-11-5-1)12-9-3-6-13-7-4-9/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKSFRUPVLIFJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)piperidin-3-amine typically involves the reaction of piperidine derivatives with oxane derivatives under specific conditions. One common method is the reductive amination of oxane-4-carbaldehyde with piperidin-3-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of N-(oxan-4-yl)piperidin-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(oxan-4-yl)piperidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(oxan-4-yl)piperidin-3-one using oxidizing agents like potassium permanganate.

Reduction: Reduction of the compound can yield N-(oxan-4-yl)piperidin-3-amine derivatives with different substituents.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-(oxan-4-yl)piperidin-3-one.

Reduction: Various N-(oxan-4-yl)piperidin-3-amine derivatives.

Substitution: Substituted N-(oxan-4-yl)piperidin-3-amines with different functional groups.

Aplicaciones Científicas De Investigación

N-(oxan-4-yl)piperidin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(oxan-4-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Positional Isomerism : The substitution position on piperidine (3 vs. 4) influences steric and electronic interactions. For example, navacaprant’s piperidin-4-amine linkage (vs. the target compound’s 3-amine) may alter binding affinity to kinase targets .

Biological Activity : Compounds like cirtociclib demonstrate that oxan-4-yl groups enhance kinase inhibition, suggesting N-(oxan-4-yl)piperidin-3-amine could similarly target enzymatic pockets .

Synthetic Complexity : Example 14 () uses hydrogenation and palladium catalysis, whereas copper-mediated coupling () is employed for heterocyclic analogs. The target compound’s synthesis may require regioselective amine protection due to the 3-position substitution .

Pharmacokinetic and Physicochemical Properties

While explicit data for N-(oxan-4-yl)piperidin-3-amine are unavailable, inferences can be drawn from analogs:

- LogP : Tetrahydropyran-containing compounds (e.g., Example 14, LogP ~3.5) are more lipophilic than oxetane derivatives (LogP ~2.0), favoring blood-brain barrier penetration .

- Solubility : Oxetane-substituted piperidines () exhibit higher aqueous solubility (e.g., >10 mg/mL) due to reduced ring strain and polarity .

- Metabolic Stability : Piperidine derivatives with bulky substituents (e.g., cyclopentyl in Example 14) show slower hepatic clearance compared to smaller groups .

Actividad Biológica

N-(oxan-4-yl)piperidin-3-amine, also known as 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

Target Receptors and Enzymes

N-(oxan-4-yl)piperidin-3-amine primarily acts as a selective antagonist at the Kappa Opioid Receptor (KOR) . This receptor plays a crucial role in pain perception, mood regulation, and various neurophysiological processes. By inhibiting KOR activity, the compound may alleviate symptoms associated with pain and mood disorders.

Biochemical Pathways

The compound's interaction with KOR influences several biochemical pathways. For instance, it modulates cellular signaling related to neurotransmitter release and gene expression, potentially impacting conditions such as depression and chronic pain. Furthermore, it has been shown to interact with enzymes like acid phosphatase, which is involved in hydrolyzing phosphoric acid esters.

Pharmacokinetics

N-(oxan-4-yl)piperidin-3-amine exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies indicate that it has good oral bioavailability and is efficiently metabolized in the liver. Its half-life allows for sustained biological activity, making it suitable for therapeutic applications.

Biological Activity

Anticancer Properties

Research indicates that derivatives of piperidine frameworks, including N-(oxan-4-yl)piperidin-3-amine, exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structures have shown significant activity against human leukemia cells by inducing apoptosis at low concentrations .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3a | K562 | 5.2 | Apoptosis induction |

| 3d | Reh | 6.8 | Cell cycle arrest |

| 3e | K562 | 7.1 | DNA fragmentation |

Antimicrobial and Anti-inflammatory Activity

N-(oxan-4-yl)piperidin-3-amine has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thus presenting potential applications in treating inflammatory diseases.

Case Studies

- Anticancer Research : A study exploring various piperidine derivatives found that N-(oxan-4-yl)piperidin-3-amine derivatives showed promising results in inhibiting the growth of leukemia cells through apoptosis mechanisms .

- Pain Management : In a model assessing pain relief, N-(oxan-4-yl)piperidin-3-amine demonstrated efficacy comparable to standard analgesics by effectively blocking KORs and modulating pain-related signaling pathways.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.